molecular formula C9H13N3O2 B2953360 Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate CAS No. 951627-01-3

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate

Cat. No.: B2953360
CAS No.: 951627-01-3
M. Wt: 195.222
InChI Key: SUXINFAJYGBEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate (molecular formula: C₉H₁₃N₃O₂, exact mass: 195.1008 ) is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyrazine ring. It is commonly utilized as a key intermediate in pharmaceutical synthesis due to its versatility in functionalization . The compound is commercially available as a hydrochloride salt (CAS: 1187929-23-2, purity: 97%) but requires storage at 2–8°C in airtight conditions to maintain stability . Its synthesis involves a multi-step process starting from 2-methylthio-pyrazine, followed by oxidation, cyclization, and pyrazine reduction .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXINFAJYGBEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a suitable diamine with a diester, followed by cyclization and esterification reactions. The reaction conditions often involve refluxing in ethanol or other suitable solvents with catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-A]pyrimidine-2-Carboxylate
  • Structure : Differs in the fused pyrimidine ring (vs. pyrazine) and substituent position (C2 vs. C1) .
  • Synthesis: Prepared via cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine, followed by oxidation and esterification (yield: 80–92%) .
  • Bioactivity : Derivatives exhibit antibacterial activity, with hydrazone analogs showing potency against Gram-positive bacteria .
b. Flumazenil (Ethyl 8-Fluoro-5-Methyl-6-Oxo-5,6-Dihydro-4H-Benzo[f]imidazo[1,5-A][1,4]diazepine-3-Carboxylate)
  • Structure : Contains a benzo-fused diazepine ring and fluorine substituent, enhancing binding to benzodiazepine receptors .
  • Application : Clinically used as a benzodiazepine receptor antagonist, highlighting the impact of ring expansion and electronegative substituents on target specificity .
c. BIM-46174 (Tetrahydroimidazo[1,2-A]pyrazine Derivative)
  • Structure : Shares a tetrahydroimidazo-pyrazine core but differs in substitution patterns .
  • Bioactivity: Acts as a Gαq protein inhibitor, demonstrating how minor structural changes (e.g., dimerization) modulate pharmacological profiles .

Commercial and Handling Considerations

  • The target compound’s hydrochloride salt (CAS: 1187929-23-2) is listed as discontinued by some suppliers, complicating procurement .
  • Imidazo[1,2-A]pyrimidine derivatives remain accessible, with scalable synthesis protocols .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate (CAS No. 951627-01-3) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • Boiling Point : 422.2 ± 45.0 °C
  • Flash Point : 209.1 °C

This compound functions primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The compound's antagonistic activity on these receptors leads to various physiological effects:

  • Sleep Regulation : Studies indicate that this compound can decrease alertness and increase the duration of both REM and NREM sleep phases in animal models .
  • Cognitive Enhancement : In rat models, it has been shown to enhance memory function and may be beneficial in treating cognitive dysfunctions .
  • Stress Response Modulation : The compound exhibits potential in managing stress-related disorders and post-traumatic stress disorder (PTSD) symptoms .

Biological Activity Summary

Biological Activity Effect Study Reference
Orexin Receptor AntagonismDecreases alertness; increases REM/NREM sleepJenck et al., Nature Medicine 2007
Memory EnhancementImproves memory functionWO2007/105177
PTSD Symptom ManagementReduces symptoms in PTSD modelsWO2009/047723
Appetite RegulationPotential use in treating eating disordersWO2009156951A2

Case Studies and Research Findings

  • Orexin Receptor Antagonism :
    • A study demonstrated that administration of this compound resulted in a dose-dependent reduction in active wakefulness in rats. This suggests its utility in the treatment of sleep disorders .
  • Cognitive Function Improvement :
    • In a controlled experiment involving rats subjected to memory tasks, the compound significantly improved performance compared to control groups. This finding supports its potential application in cognitive enhancement therapies for neurodegenerative diseases .
  • Post-Traumatic Stress Disorder (PTSD) :
    • Research indicated that the compound effectively reduced anxiety-like behaviors in animal models of PTSD. This positions it as a candidate for further investigation into therapeutic strategies for stress-related conditions .

Future Directions

Given its promising biological activities, this compound warrants further exploration through clinical trials to establish its efficacy and safety profile in humans. Potential applications may include:

  • Treatment for sleep disorders such as insomnia.
  • Cognitive enhancement therapies for age-related cognitive decline.
  • Therapeutics for stress-related disorders and PTSD.

Q & A

Q. Standard techniques include :

  • NMR Spectroscopy : 1^1H NMR analysis identifies proton environments (e.g., singlet at δ 7.42 ppm for imidazole protons and triplet at δ 3.99 ppm for tetrahydro ring protons) .
  • LC/MS : Confirmation of molecular ion peaks (e.g., [M+H]+^+ at m/z 124) and fragmentation patterns .
  • IR Spectroscopy : Detection of functional groups like ester carbonyls (C=O stretch at ~1700 cm1^{-1}) .

Data Interpretation : Discrepancies in spectral data may arise from tautomerism in the imidazo-pyrazine core or solvent effects .

Advanced: What methodologies optimize catalytic systems for synthesizing derivatives?

Case Study : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using:

  • Catalysts : Pd2_2(dba)3_3 or Pd(dppf)Cl2_2 with ligands like RuPhos in dioxane/1,4-dioxane at 110°C .
  • Bases : Cs2_2CO3_3 for deprotonation, enhancing nucleophilic substitution efficiency .
  • Yields : Vary from 14% to 37% depending on steric hindrance and electronic effects of substituents .

Critical Analysis : Low yields in arylations (e.g., 14%) may stem from competing side reactions or catalyst poisoning, necessitating microwave-assisted or flow chemistry approaches .

Advanced: How do computational studies inform the design of analogs?

Q. Molecular Dynamics (MD) Simulations :

  • Predict binding affinities for targets like orexin receptors by modeling interactions between the tetrahydroimidazo-pyrazine core and hydrophobic pockets .
  • Docking Studies : Highlight the importance of the ethyl carboxylate group in hydrogen bonding with DPP-4 active sites .

Experimental Validation : MD-guided substitutions (e.g., trifluoromethyl groups) improve metabolic stability by reducing CYP450 interactions .

Basic: What purification strategies are effective for this compound?

  • Chromatography : Silica gel columns with gradients of methanol in dichloromethane (0–10%) resolve polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
  • Challenges : Hydroscopicity of the free base necessitates handling under anhydrous conditions or isolation as hydrochloride salts .

Advanced: What contradictions exist in reported pharmacological data?

Q. Example :

  • Dual Orexin Receptor Antagonism : Sifferlen et al. (2013) report sub-nanomolar IC50_{50} values for 1-chloro derivatives, but later studies note reduced efficacy in vivo due to poor blood-brain barrier penetration .
  • Resolution : Structural modifications (e.g., phosphonate prodrugs) improve bioavailability, as seen in Retagliptin analogs .

Methodological Insight : In vitro assays (e.g., calcium flux) may overestimate potency compared to ex vivo tissue models .

Advanced: How are hydrazide/hydrazone derivatives synthesized for antibacterial screening?

Q. Protocol :

Esterification : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate is treated with hydrazine hydrate to form carbohydrazide intermediates .

Condensation : React with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in ethanol under reflux, achieving 80–92% yields .

Characterization : 1^1H NMR confirms hydrazone formation (singlet at δ 11.26 ppm for –NH–N= group) .

Biological Relevance : Derivatives show MIC values <1 µg/mL against Gram-positive pathogens, though toxicity profiles require further optimization .

Basic: What are the stability considerations for storage and handling?

  • Temperature : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the tetrahydro ring .
  • Salt Forms : Dihydrochloride salts (CAS 165894-10-0) exhibit superior stability over free bases .
  • Analytical Monitoring : Regular HPLC-UV checks (λ = 254 nm) detect degradation products like imidazo[1,5-a]pyrazine oxides .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight195.10 g/mol (free base)
Purity (HPLC)≥95%
Solubility (H2_2O)2.1 mg/mL (hydrochloride salt)
logP (Predicted)1.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.